N'-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide
Overview
Description
N’-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide is a complex organic compound with a unique structure that includes a hydroxyl group, a propyl-substituted cyclohexane ring, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Propylcyclohexane Ring: The initial step involves the alkylation of cyclohexane with propyl halides under Friedel-Crafts alkylation conditions.
Introduction of the Carboximidamide Group: The next step involves the conversion of the propylcyclohexane derivative to the corresponding carboximidamide through a series of reactions, including nitration, reduction, and amidation.
Industrial Production Methods
Industrial production of N’-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
N’-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and carboximidamide moiety play crucial roles in its binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-4-(4-methylcyclohexyl)cyclohexane-1-carboximidamide
- N’-hydroxy-4-(4-ethylcyclohexyl)cyclohexane-1-carboximidamide
- N’-hydroxy-4-(4-butylcyclohexyl)cyclohexane-1-carboximidamide
Uniqueness
N’-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide is unique due to its specific propyl substitution, which influences its chemical reactivity and biological activity. The propyl group provides distinct steric and electronic effects compared to other alkyl-substituted analogs, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18-19/h12-15,19H,2-11H2,1H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOWGZFSDVQWAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1CCC(CC1)C2CCC(CC2)/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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